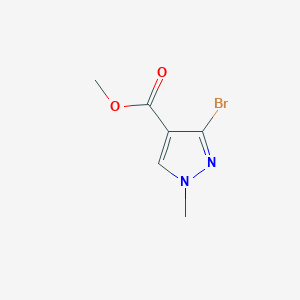![molecular formula C27H33N3O4 B10907324 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B10907324.png)
2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione is a complex organic molecule featuring multiple functional groups, including indene, piperazine, and cyclohexylidene moieties
准备方法
Synthetic Routes and Reaction Conditions
Initial Synthesis: The synthesis begins with the preparation of the indene-1,3(2H)-dione core. This can be achieved through a Friedel-Crafts acylation reaction involving indene and an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Formation of the Piperazine Derivative: The next step involves the introduction of the piperazine ring. This can be done by reacting the intermediate with 1-(2-chloroethyl)piperazine under basic conditions to form the piperazine derivative.
Cyclohexylidene Introduction: The final step is the introduction of the 4,4-dimethyl-2,6-dioxocyclohexylidene group. This can be achieved through a condensation reaction with the appropriate cyclohexanone derivative in the presence of a base such as sodium ethoxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and solvents.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indene and cyclohexylidene moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can occur at the carbonyl groups, potentially converting them to alcohols. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of various substituents. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Introduction of alkyl or aryl groups on the piperazine ring.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies could focus on modifying the piperazine ring to enhance these activities.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structure suggests potential interactions with various biological targets, making it a candidate for drug discovery programs.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique structural features.
作用机制
The mechanism of action of this compound would depend on its specific application. In a biological context, it could interact with enzymes or receptors, potentially inhibiting or activating their functions. The indene and piperazine moieties suggest potential interactions with neurotransmitter receptors or enzymes involved in metabolic pathways.
相似化合物的比较
Similar Compounds
1-(4,4-Dimethyl-2,6-dioxocyclohexylidene)ethylamine: Similar in structure but lacks the piperazine and indene moieties.
2-{1-[4-(2-Aminoethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione: Similar but lacks the cyclohexylidene group.
Uniqueness
The uniqueness of 2-{1-[4-(2-{[1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl]amino}ethyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione lies in its combination of multiple functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
属性
分子式 |
C27H33N3O4 |
|---|---|
分子量 |
463.6 g/mol |
IUPAC 名称 |
2-[1-[4-[2-[1-(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)ethylideneamino]ethyl]piperazin-1-yl]ethylidene]indene-1,3-dione |
InChI |
InChI=1S/C27H33N3O4/c1-17(23-21(31)15-27(3,4)16-22(23)32)28-9-10-29-11-13-30(14-12-29)18(2)24-25(33)19-7-5-6-8-20(19)26(24)34/h5-8,31H,9-16H2,1-4H3 |
InChI 键 |
ZYSQTGAIQYJUTO-UHFFFAOYSA-N |
规范 SMILES |
CC(=NCCN1CCN(CC1)C(=C2C(=O)C3=CC=CC=C3C2=O)C)C4=C(CC(CC4=O)(C)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B10907248.png)
![N-[(1E,2E)-3-(2,4-dichlorophenyl)prop-2-en-1-ylidene]-2-(3-methylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B10907260.png)
![4-{(2E)-2-[4-(diethylamino)benzylidene]hydrazinyl}-4-oxo-N-[4-(trifluoromethyl)phenyl]butanamide](/img/structure/B10907266.png)
![2-Ethoxy-4-[3-(methylsulfanyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-3-nitrophenol](/img/structure/B10907273.png)
![ethyl (2E)-2-{[(2-chloro-4-nitrophenyl)carbonyl]amino}-3-(2,4-dichlorophenyl)prop-2-enoate](/img/structure/B10907290.png)
![6-{methyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10907296.png)
![methyl N-[(2-chloro-5-nitrophenyl)carbonyl]methioninate](/img/structure/B10907297.png)

![3-[(2E)-2-(3,5-dibromo-2-methoxybenzylidene)hydrazinyl]-6-methyl-1,2,4-triazin-5(4H)-one](/img/structure/B10907304.png)
![N-[3-chloro-4-(difluoromethoxy)phenyl]thiophene-2-sulfonamide](/img/structure/B10907309.png)
![N'-[(1Z,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-(thiophen-2-yl)acetohydrazide](/img/structure/B10907314.png)
![2-(4-tert-butylphenyl)-N'-[(Z)-(3,4-diethoxyphenyl)methylidene]cyclopropanecarbohydrazide](/img/structure/B10907319.png)

![1-[(5-phenyl-2H-tetrazol-2-yl)methyl]-N-(2,3,5,6-tetrafluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10907321.png)